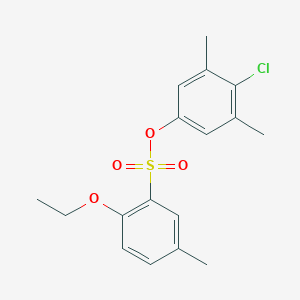

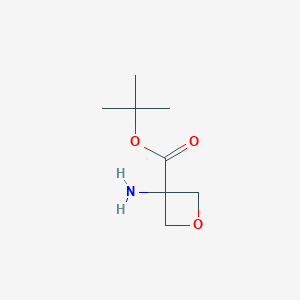

![molecular formula C19H19NO4S B2962476 3-[(3,4-dimethylphenyl)sulfonyl]-6-ethoxyquinolin-4(1H)-one CAS No. 902506-42-7](/img/structure/B2962476.png)

3-[(3,4-dimethylphenyl)sulfonyl]-6-ethoxyquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(3,4-dimethylphenyl)sulfonyl]-6-ethoxyquinolin-4(1H)-one, also known as DEQ, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. DEQ belongs to the class of quinolone derivatives, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Catalytic and Reactivity Studies

Methyloxorhenium(V) complexes with bidentate ligands, including those involving quinoline derivatives, have been synthesized and shown to catalyze sulfoxidation reactions. These complexes demonstrate a notable reactivity towards thioethers in the presence of pyridine N-oxides, suggesting potential applications in catalysis and synthetic chemistry (Shan, Ellern, & Espenson, 2002).

Photoluminescence and Material Science

Zinc(II) and cadmium(II) complexes based on 8-hydroxyquinoline derivatives exhibit strong yellow-orange luminescence, indicating their promise as materials for photoluminescent applications. Such compounds, with their good solubility in organic solvents like DMSO and chloroform, show potential in the development of new luminescent materials (Tan et al., 2018).

Fluorescent Thermometry

The study of N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline demonstrates its application in ratiometric fluorescent thermometry. The compound's fluorescence intensifies with temperature, revealing its potential use in temperature sensing and environmental monitoring (Cao et al., 2014).

Synthetic Methodology

Research into the synthesis of polyhydroquinoline derivatives using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has highlighted efficient, clean methods for producing such compounds. This approach underlines the versatility of quinoline derivatives in organic synthesis and potential pharmaceutical applications (Khaligh, 2014).

Photocatalysis and Oxidation Reactions

Iridium(III) complexes with quinoline ligands have been studied for their ability to generate singlet oxygen and catalyze the oxidation of sulfides into sulfoxides. These findings point towards applications in photocatalytic oxidation processes, which are valuable in both synthetic chemistry and environmental remediation (Li & Ye, 2019).

Propiedades

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-4-24-14-6-8-17-16(10-14)19(21)18(11-20-17)25(22,23)15-7-5-12(2)13(3)9-15/h5-11H,4H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYYEYHYTYDFFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901321844 |

Source

|

| Record name | 3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49669979 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-[(3,4-dimethylphenyl)sulfonyl]-6-ethoxyquinolin-4(1H)-one | |

CAS RN |

902506-42-7 |

Source

|

| Record name | 3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2962393.png)

![3-chloro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2962394.png)

![3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide](/img/structure/B2962398.png)

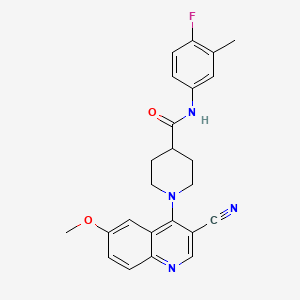

![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2962399.png)

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/no-structure.png)

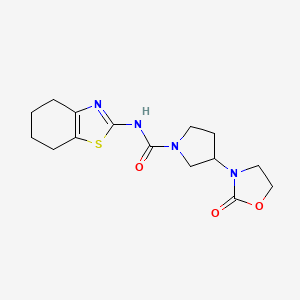

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2962404.png)

![N-(benzo[d]thiazol-2-yl)-2-(cyclopropylmethoxy)isonicotinamide](/img/structure/B2962406.png)